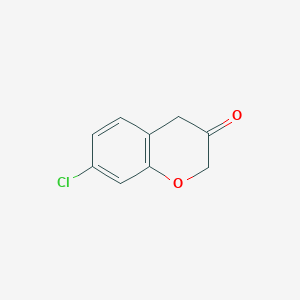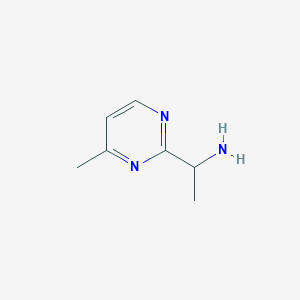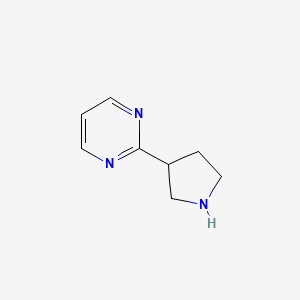
1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
1H-Indazole-1-carboxylic acid, 5-bromo-3-(bromomethyl)-, 1,1-dimethylethyl ester is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine atoms at the 5th and 3rd positions of the indazole ring, and a tert-butyl ester group at the carboxylic acid position. Indazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-indazole-1-carboxylic acid as the starting material.
Bromination: The indazole ring is brominated at the 5th position using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Bromomethylation: The bromomethyl group is introduced at the 3rd position through a reaction with bromomethyl methyl ether in the presence of a strong base like sodium hydride (NaH).
Esterification: The carboxylic acid group is then esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4), to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as converting the bromomethyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the bromine atoms to hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: 1H-Indazole-1-carboxylic acid, 5-bromo-3-(carboxymethyl)-, 1,1-dimethylethyl ester.
Reduction: 1H-Indazole-1-carboxylic acid, 5-bromo-3-(methyl)-, 1,1-dimethylethyl ester.
Substitution: Various substituted indazoles depending on the nucleophile used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its use in drug discovery and development, particularly in the design of kinase inhibitors.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if used as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
1H-Indazole-1-carboxylic acid, 5-bromo-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
1H-Indazole-1-carboxylic acid, 5-bromo-3-(chloromethyl)-, 1,1-dimethylethyl ester
1H-Indazole-1-carboxylic acid, 5-bromo-3-(fluoromethyl)-, 1,1-dimethylethyl ester
Uniqueness: This compound is unique due to the presence of two bromine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different halogens or functional groups.
Propriétés
IUPAC Name |
tert-butyl 5-bromo-3-(bromomethyl)indazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2N2O2/c1-13(2,3)19-12(18)17-11-5-4-8(15)6-9(11)10(7-14)16-17/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGFAGYQFSGIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163456 | |
| Record name | 1,1-Dimethylethyl 5-bromo-3-(bromomethyl)-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-46-1 | |
| Record name | 1,1-Dimethylethyl 5-bromo-3-(bromomethyl)-1H-indazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944899-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-bromo-3-(bromomethyl)-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-chloroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3309975.png)
![Benzamide, 3-[[4-[(5-methyl-1H-indazol-4-yl)amino]-2-pyrimidinyl]amino]-](/img/structure/B3309991.png)












